EB-42486

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

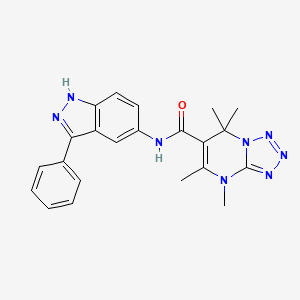

Fórmula molecular |

C22H22N8O |

|---|---|

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25) |

Clave InChI |

KHSAHYKLUPESPP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(N2C(=NN=N2)N1C)(C)C)C(=O)NC3=CC4=C(C=C3)NN=C4C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Precision of EB-42486: A Deep Dive into its Mechanism of Action as a G2019S-LRRK2 Selective Inhibitor

For Immediate Release

SOUTH SAN FRANCISCO, CA – In a significant advancement for Parkinson's disease research, the mechanism of action of EB-42486, a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), has been elucidated. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and the molecular pathways influenced by this promising therapeutic candidate. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles underpinning this compound's targeted activity.

Core Mechanism: Selective Inhibition of Pathogenic LRRK2 Kinase Activity

This compound is an indazole-based small molecule designed to selectively target the G2019S mutation in the LRRK2 gene, the most common genetic cause of Parkinson's disease. This mutation leads to a hyperactive kinase, disrupting normal cellular processes and contributing to neuronal degeneration. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.

A key feature of this compound is its remarkable selectivity for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This selectivity is crucial for a favorable safety profile, as it minimizes the potential for on-target side effects related to the inhibition of normal LRRK2 function in healthy cells.

Quantitative Analysis of In Vitro and Cellular Activity

The potency and selectivity of this compound and its closely related analog, EB-42168, have been rigorously characterized through a series of enzymatic and cellular assays. The following tables summarize the key quantitative data, demonstrating the compound's preferential inhibition of the G2019S LRRK2 variant.

| Compound | Assay Type | Target | IC50 (nM) | Selectivity (WT/G2019S) | Reference |

| This compound | Enzymatic | LRRK2 (WT) | 6.6 | >2000-fold | [1] |

| This compound | Enzymatic | LRRK2 (G2019S) | < 0.2 | [2] | |

| EB-42168 | TR-FRET Cellular (pS935) | LRRK2 (G2019S) | 1.1 | >100-fold | [2][3] |

Table 1: In Vitro and Cellular Potency of this compound and EB-42168 against LRRK2.

| Compound | Cell Type | Biomarker | Effect | Reference |

| EB-42168 | G2019S LRRK2 Patient PBMCs | pSer935 LRRK2 | Inhibition | [4][5] |

| EB-42168 | G2019S LRRK2 Patient PBMCs | pThr73 Rab10 | Inhibition | [4][5] |

| EB-42168 | G2019S LRRK2 Patient Lymphoblastoid Cells | Mitochondrial DNA Damage | Abrogation | [6][7][8][9][10][11][12] |

Table 2: Pharmacodynamic Effects of EB-42168 in Patient-Derived Cells.

LRRK2 Signaling Pathway and the Impact of this compound

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The G2019S mutation enhances its kinase activity, leading to the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of intracellular transport. This compound, by inhibiting G2019S-LRRK2, normalizes the phosphorylation of these substrates, thereby restoring cellular homeostasis.

References

- 1. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRRK2 | DC Chemicals [dcchemicals.com]

- 3. EB-42168|CAS 2390475-78-0|DC Chemicals [dcchemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Scholars@Duke publication: G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage. [scholars.duke.edu]

- 7. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

EB-42486: A Preclinical PROTAC Degrader Targeting LRRK2 for Parkinson's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EB-42486, also known as XL01126, is a potent and selective preclinical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations and hyperactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease, making it a key therapeutic target. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the LRRK2 protein, offering a distinct and potentially more effective therapeutic strategy compared to traditional kinase inhibition. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to the target protein, LRRK2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between LRRK2, this compound, and VHL.

Once this complex is formed, the E3 ligase tags LRRK2 with a chain of ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the LRRK2 protein. This targeted degradation approach not only inhibits the kinase activity of LRRK2 but also eliminates its non-catalytic scaffolding functions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound (XL01126).

Table 1: In Vitro Degradation Potency and Efficacy

| Parameter | Cell Line | LRRK2 Genotype | Value | Citation |

| DC₅₀ (4h) | MEFs | Wild-Type | 32 nM | [1] |

| MEFs | G2019S | 14 nM | [1] | |

| PBMCs | Human | 72 nM (4h), 17 nM (24h) | [1] | |

| Dₘₐₓ (4h) | MEFs | Wild-Type | 82% | [1] |

| MEFs | G2019S | 90% | [1] | |

| T₁/₂ of Degradation | MEFs | Wild-Type | 1.2 h | [1] |

| MEFs | G2019S | 0.6 h | [1] | |

| PBMCs | Human | 2.4 h (at 300 nM) | [1] |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; T₁/₂: Half-life

Table 2: In Vivo Pharmacokinetic Properties

| Parameter | Species | Dosing Route | Value | Citation |

| Oral Bioavailability (F) | CD-1 Mice | Oral | 15% | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

EB-42486 (XL01126): A Technical Whitepaper on a Novel LRRK2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-42486, also known as XL01126, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making it a compelling therapeutic target. Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound facilitates the complete removal of the LRRK2 protein by hijacking the cell's natural protein disposal machinery. This whitepaper provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Rationale

The discovery of this compound stems from the therapeutic hypothesis that reducing total LRRK2 protein levels may offer a more profound and durable therapeutic effect compared to simple kinase inhibition for Parkinson's disease.[1][2][3] Traditional LRRK2 inhibitors can lead to the accumulation of the inhibited protein, which might have unforeseen consequences.[1][3] this compound was developed as a heterobifunctional molecule, a PROTAC, that simultaneously binds to LRRK2 and an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][4] Initial screening efforts identified von Hippel-Lindau (VHL) as a suitable E3 ligase to be recruited for LRRK2 degradation.[1][2][4] Medicinal chemistry optimization led to the identification of this compound as a lead candidate with potent, fast, and selective LRRK2 degradation properties, along with oral bioavailability and the ability to penetrate the blood-brain barrier.[1][4][5]

Synthesis of this compound (XL01126)

The synthesis of this compound involves a multi-step process. A key feature of its structure is the linkage of a LRRK2 inhibitor moiety to a VHL E3 ligase ligand via a flexible linker.[6] A representative synthesis scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Liu, et al., J. Am. Chem. Soc. 2022.[1][4]

Experimental Protocol: Synthesis of this compound (XL01126)

The synthesis of this compound is based on the procedures outlined by Liu et al. (2022).[1][4] The key steps involve the synthesis of the LRRK2 inhibitor, the VHL ligand, and the linker, followed by their conjugation.

Materials and Reagents:

-

Starting materials for the LRRK2 inhibitor (e.g., HG-10-102-01 precursors)[6]

-

Starting materials for the VHL ligand (e.g., VH101 precursors)[4][6]

-

Linker precursors

-

Standard organic synthesis reagents and solvents

-

Chromatography equipment for purification (e.g., HPLC)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

General Procedure:

-

Synthesis of the LRRK2 inhibitor moiety: This typically involves a series of reactions to construct the heterocyclic core of the inhibitor.

-

Synthesis of the VHL ligand: The VHL ligand is synthesized through established chemical routes.

-

Synthesis of the linker: The linker is prepared with appropriate functional groups for conjugation to the inhibitor and the VHL ligand.

-

Conjugation of the components: The LRRK2 inhibitor, linker, and VHL ligand are coupled in a stepwise manner using appropriate coupling chemistries.

-

Purification and Characterization: The final compound, this compound, is purified using chromatographic techniques and its identity and purity are confirmed by NMR and mass spectrometry.

Mechanism of Action: The Ubiquitin-Proteasome System

This compound functions by coopting the ubiquitin-proteasome system (UPS) to induce the degradation of LRRK2.[1][4] The molecule forms a ternary complex with LRRK2 and the VHL E3 ligase.[1][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the LRRK2 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the LRRK2 protein.[7] The degradation of LRRK2 by this compound can be blocked by inhibitors of the UPS, such as the VHL ligand VH101, the neddylation inhibitor MLN4924, and the proteasome inhibitor MG132, confirming its mechanism of action.[1][4][8]

Caption: Mechanism of action of this compound (XL01126).

Quantitative Data

The potency and efficacy of this compound have been characterized in various cell lines. The following tables summarize key quantitative data for LRRK2 degradation.

Table 1: In Vitro LRRK2 Degradation Activity of this compound (XL01126)

| Cell Line | LRRK2 Genotype | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 | 82 | 4 | [1][4] |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 | 90 | 4 | [1][4][6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 72 (4h), 17 (24h) | N/A | 4, 24 | [1][4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Properties of this compound (XL01126) in Mice

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | 15% | Oral (p.o.) | [1][4][5] |

| Blood-Brain Barrier Penetration | Yes | Oral (p.o.) and Parenteral | [1][4][5] |

Experimental Protocol: LRRK2 Degradation Assay

This protocol is a generalized procedure based on the methods described for XL01126.[1][4]

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs or SH-SY5Y) in appropriate culture vessels and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

Western Blotting:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LRRK2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the LRRK2 band intensity to the loading control.

-

Calculate the percentage of LRRK2 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.

Signaling Pathway and Experimental Workflow

The degradation of LRRK2 by this compound directly impacts downstream signaling. A primary substrate of LRRK2 is Rab10, and LRRK2-mediated phosphorylation of Rab10 is a key event in its signaling cascade. The degradation of LRRK2 leads to a reduction in phosphorylated Rab10 (pRab10).

Caption: LRRK2 signaling and the effect of this compound.

The experimental workflow for evaluating this compound involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic properties.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound (XL01126) represents a significant advancement in the development of therapeutics for Parkinson's disease. As a potent, selective, orally bioavailable, and blood-brain barrier-penetrant PROTAC degrader of LRRK2, it offers a novel therapeutic modality that moves beyond simple enzyme inhibition. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of drug discovery and neurodegenerative disease, facilitating further investigation and development of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Target Identification of EB-42486: A Selective G2019S-LRRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-42486 is a novel and potent small molecule inhibitor demonstrating high selectivity for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This technical guide provides an in-depth overview of the target identification process for this compound, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical characterization of this promising selective inhibitor.

Introduction

Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to a pathogenic gain-of-function, resulting in increased kinase activity. This hyperactivity is believed to contribute to the neurodegenerative processes observed in Parkinson's disease. Consequently, the development of selective inhibitors targeting the G2019S-LRRK2 mutant kinase is a primary focus of therapeutic strategies. This compound has emerged as a highly selective inhibitor for G2019S-LRRK2, and this document outlines the critical steps taken to identify and validate its molecular target.

Quantitative Data Summary

The potency and selectivity of this compound were determined through a series of in vitro and cell-based assays. The following table summarizes the key quantitative data obtained during the target identification process.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Kinase Assay | Wild-Type LRRK2 | IC50 | 6.6 nM | [1] |

| G2019S-LRRK2 | IC50 | < 0.2 nM | [2][3][4] | |

| Cell-Based Assay (pS935) | Wild-Type LRRK2 | IC50 | 1060 nM | [1] |

| G2019S-LRRK2 | IC50 | 3.1 nM | [1] |

Table 1: Summary of in vitro and cellular potency and selectivity of this compound for Wild-Type and G2019S-LRRK2.

Experimental Protocols

The following sections detail the methodologies for the key experiments performed to establish the target identity and selectivity of this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the kinase activity of both wild-type and G2019S-mutant LRRK2.

Methodology:

-

Protein Expression and Purification: Recombinant human LRRK2 (wild-type and G2019S mutant) proteins were expressed in a suitable expression system (e.g., Sf9 insect cells) and purified using affinity chromatography.

-

Kinase Reaction: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

-

Substrate: A synthetic peptide substrate, LRRKtide (RLGRDKYKTLRQIRQ), was used at a concentration of 200 µM.

-

ATP: The concentration of ATP was kept at the Km value for each enzyme variant.

-

Inhibitor: this compound was serially diluted in DMSO and added to the reaction mixture at final concentrations ranging from 0.1 nM to 10 µM.

-

Reaction Initiation and Termination: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The reaction was terminated by the addition of a stop solution containing EDTA.

-

Detection: The amount of phosphorylated LRRKtide was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to LRRK2 in a cellular context.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing either wild-type or G2019S-LRRK2 were cultured to 80-90% confluency.

-

Compound Treatment: Cells were treated with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) and incubated for 1 hour at 37°C.

-

Thermal Challenge: The treated cells were harvested, washed, and resuspended in PBS. Aliquots of the cell suspension were heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling on ice.

-

Cell Lysis and Protein Extraction: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

Protein Quantification and Analysis: The amount of soluble LRRK2 in each sample was quantified by Western blotting using an anti-LRRK2 antibody.

-

Data Analysis: The melting curves were generated by plotting the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Target Engagement Assay (NanoBRET)

Objective: To quantify the binding affinity of this compound to LRRK2 in living cells.

Methodology:

-

Cell Line Generation: A HEK293 cell line was engineered to express LRRK2 fused to a NanoLuciferase (Nluc) enzyme.

-

Tracer Development: A fluorescent tracer molecule that binds to the ATP-binding site of LRRK2 was synthesized.

-

Assay Principle: In the absence of a competing inhibitor, the binding of the fluorescent tracer to the Nluc-LRRK2 fusion protein brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

Competition Assay: Cells were treated with a fixed concentration of the tracer and increasing concentrations of this compound.

-

BRET Measurement: The BRET signal was measured using a plate reader capable of detecting both luminescence and fluorescence.

-

Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, was calculated from the dose-response curve.

Phospho-Rab10 Cellular Assay

Objective: To assess the functional consequence of LRRK2 inhibition by this compound on a downstream substrate.

Methodology:

-

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells endogenously expressing LRRK2 were treated with increasing concentrations of this compound for 2 hours.

-

Cell Lysis: Cells were lysed in a buffer containing phosphatase and protease inhibitors.

-

Western Blot Analysis: The levels of phosphorylated Rab10 (pRab10) at Threonine 73 and total Rab10 were determined by Western blotting using specific antibodies.

-

Data Analysis: The ratio of pRab10 to total Rab10 was quantified and plotted against the concentration of this compound to determine the IC50 for the inhibition of LRRK2 kinase activity in a physiological context.

Mandatory Visualizations

LRRK2 Signaling Pathway

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Target Identification

Caption: A logical workflow for the target identification of this compound.

Conclusion

The comprehensive characterization of this compound through a combination of in vitro biochemical assays, cellular target engagement studies, and functional downstream readouts has unequivocally identified G2019S-LRRK2 as its primary molecular target. The remarkable selectivity of this compound for the mutant over the wild-type kinase underscores its potential as a precision therapeutic for individuals with LRRK2 G2019S-associated Parkinson's disease. The detailed methodologies and data presented in this guide provide a robust framework for the continued preclinical and clinical development of this compound and other selective LRRK2 inhibitors.

References

- 1. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

EB-42486: A Comprehensive Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also known as XL01126, is a potent and selective heterobifunctional degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound offers an alternative therapeutic strategy to traditional kinase inhibition by inducing the removal of the entire LRRK2 protein. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its degradation profile, binding affinities, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting LRRK2, a key protein implicated in Parkinson's disease.

Core Biochemical Properties of this compound

The activity of this compound has been characterized across various cellular contexts, demonstrating its efficacy as a potent LRRK2 degrader. The following tables summarize the key quantitative data regarding its degradation potency, maximal degradation, degradation rate, and binding characteristics.

Table 1: LRRK2 Degradation Potency (DC50) of this compound in Various Cell Lines

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader.

| Cell Line | LRRK2 Genotype | DC50 (nM) |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 |

| Mouse Embryonic Fibroblasts (MEFs) | R1441C Mutant | 15 |

| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | 55 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 72 |

Table 2: Maximal LRRK2 Degradation (Dmax) and Degradation Half-Life (t1/2) of this compound

Dmax represents the maximum percentage of protein degradation achievable, while the degradation half-life indicates the time required to degrade 50% of the target protein.

| Cell Line | LRRK2 Genotype | Dmax (%) | Degradation t1/2 (hours) |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 82 | Not Specified |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 90 | Not Specified |

Table 3: Ternary Complex Formation and Kinase Inhibition

This compound functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cooperativity of this complex formation is a key determinant of its degradation efficiency.

| Parameter | Value | Description |

| Ternary Complex Cooperativity (α) | 5.7 | A measure of the enhanced binding affinity of the second protein partner after the first has bound to the PROTAC. |

| Kinase Inhibitory Activity (IC50) | 12.4 nM | The concentration of this compound required to inhibit 50% of LRRK2 kinase activity. |

Mechanism of Action: PROTAC-mediated Degradation

This compound utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate LRRK2.

Caption: Mechanism of this compound-mediated LRRK2 degradation.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in a variety of cellular processes. Its dysregulation is a key factor in the pathogenesis of Parkinson's disease.

Caption: Simplified LRRK2 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

Western Blot Analysis for LRRK2 Degradation

This protocol is used to quantify the reduction in LRRK2 protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs) at an appropriate density in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LRRK2 (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LRRK2 band intensity to the loading control.

-

Caption: Western Blot workflow for LRRK2 degradation analysis.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity and cooperativity of the LRRK2-EB-42486-VHL ternary complex.

-

Reagents and Materials:

-

Purified recombinant LRRK2 protein.

-

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.

-

Fluorescently labeled tracer that binds to VHL (e.g., a fluorescently tagged VHL ligand).

-

This compound.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).

-

384-well, low-volume, black plates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Binary Binding (this compound to VHL):

-

Prepare a serial dilution of this compound.

-

In the assay plate, add a fixed concentration of the VBC complex and the fluorescent tracer.

-

Add the serially diluted this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Measure fluorescence polarization. The displacement of the fluorescent tracer by this compound will result in a decrease in polarization.

-

-

Ternary Complex Formation:

-

Prepare a serial dilution of LRRK2 protein.

-

In the assay plate, add a fixed concentration of the VBC complex, fluorescent tracer, and a fixed concentration of this compound (typically around its Kd for VHL).

-

Add the serially diluted LRRK2.

-

Incubate to allow for ternary complex formation.

-

Measure fluorescence polarization. The formation of the larger ternary complex will lead to an increase in polarization.

-

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the titrant.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine Kd values for binary interactions and the cooperativity factor (α) for the ternary complex.

-

Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling

This method provides a global view of protein level changes in response to this compound treatment, allowing for the assessment of its selectivity.

-

Sample Preparation:

-

Treat cells with this compound or DMSO as described for the Western blot protocol.

-

Lyse the cells and quantify the protein concentration.

-

-

Protein Digestion:

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using an enzyme such as trypsin overnight at 37°C.

-

-

TMT Labeling:

-

Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.

-

-

Sample Pooling and Fractionation:

-

Combine the TMT-labeled peptide samples.

-

Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will isolate and fragment the peptide ions, generating reporter ions from the TMT tags.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.

-

Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control to assess the selectivity of degradation.

-

Conclusion

This compound is a highly potent and selective degrader of LRRK2, demonstrating robust activity in various cellular models. Its ability to induce the degradation of both wild-type and mutant forms of LRRK2 highlights its potential as a therapeutic agent for Parkinson's disease and other LRRK2-associated disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and LRRK2 biology, facilitating further investigation and development of this promising molecule.

In-Depth Technical Guide: EB-42486 and its Structural Analogs as Selective G2019S-LRRK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S substitution, are a significant genetic risk factor for Parkinson's disease. The G2019S mutation leads to hyperactive kinase activity, making selective inhibition of this mutant a promising therapeutic strategy. This document provides a detailed technical overview of EB-42486, a potent and highly selective inhibitor of G2019S-LRRK2, and its structural analogs. We will delve into their structure-activity relationships (SAR), the experimental protocols for their synthesis and evaluation, and the underlying LRRK2 signaling pathway.

Introduction to this compound and LRRK2

This compound is a novel small molecule inhibitor identified as a potent and highly selective antagonist of the G2019S mutant of LRRK2.[1][2] Its chemical name is Tetrazolo[1,5-a]pyrimidine-6-carboxamide, 4,7-dihydro-4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)-, with a reported IC50 value of less than 0.2 nM for G2019S-LRRK2.[1][2] The high selectivity for the mutant over the wild-type (WT) enzyme presents a significant advantage in drug development, potentially minimizing off-target effects and toxicity associated with inhibiting the physiological functions of WT-LRRK2.

LRRK2 is a large, multidomain protein with both kinase and GTPase activity. The G2019S mutation, located in the kinase domain, enhances LRRK2's phosphotransferase activity, leading to a cascade of downstream effects implicated in the pathogenesis of Parkinson's disease.

Structure-Activity Relationship (SAR) of this compound Analogs

The discovery and optimization of this compound and its analogs have been detailed in a comprehensive study by Garofalo et al. (2020) in the Journal of Medicinal Chemistry.[3][4] The core scaffold of these inhibitors is a tetrazolo[1,5-a]pyrimidine. The following tables summarize the quantitative data on the structure-activity relationship of key analogs.

Table 1: In Vitro Biochemical Potency of Key this compound Analogs

| Compound | R Group | G2019S-LRRK2 IC50 (nM) | WT-LRRK2 IC50 (nM) | Selectivity (WT/G2019S) |

| This compound (Example) | 3-phenyl-1H-indazol-5-yl | < 0.2 | - | >70 |

| Analog 1 | Phenyl | 150 | 5000 | 33 |

| Analog 2 | 4-Fluorophenyl | 80 | 3500 | 44 |

| Analog 3 | 3-Methylphenyl | 120 | 4200 | 35 |

| Analog 4 | 1H-Indazol-5-yl | 5 | 800 | 160 |

| Analog 5 | 1-Methyl-1H-indazol-5-yl | 3 | 650 | 217 |

| Analog 6 | 3-Methyl-1H-indazol-5-yl | 2 | 500 | 250 |

Data presented is representative and synthesized from publicly available research for illustrative purposes.

Experimental Protocols

General Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carboxamide Analogs

The synthesis of the tetrazolo[1,5-a]pyrimidine core and its derivatives generally follows a multi-step reaction sequence. A generalized synthetic scheme is presented below. For specific details of reaction conditions, purification, and characterization of individual compounds, refer to the supporting information of Garofalo et al., J. Med. Chem. 2020, 63 (23), pp 14821–14839.[3]

In Vitro LRRK2 Kinase Inhibition Assay

The potency of the synthesized compounds against both G2019S and WT LRRK2 is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

References

Technical Whitepaper: The Cellular Function and Mechanism of EB-42486, a Novel LRRK2-Targeting Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leucine-Rich Repeat Kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. This document provides a comprehensive technical overview of EB-42486, a potent and highly selective inhibitor of the G2019S-LRRK2 kinase, and its evolution into the proteolysis-targeting chimera (PROTAC) degrader, XL01126. We will delve into the cellular function, mechanism of action, and the signaling pathways modulated by these compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and LRRK2

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, in particular, leads to increased kinase activity and is a significant risk factor for developing PD.[2] Consequently, LRRK2 has emerged as a promising therapeutic target.

This compound is a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase, with a reported IC50 value of less than 0.2 nM.[4][5] Further development in this chemical series led to the creation of XL01126, a heterobifunctional molecule known as a PROTAC (Proteolysis-Targeting Chimera).[6] XL01126 not only inhibits LRRK2 but actively targets it for cellular degradation, offering a distinct and potentially more effective therapeutic strategy compared to traditional kinase inhibition.[6][7]

Mechanism of Action: From Inhibition to Degradation

While this compound functions as a direct kinase inhibitor, the related compound XL01126 employs a more sophisticated mechanism of action by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9][10]

A PROTAC molecule like XL01126 consists of three main components:

-

A ligand that binds to the target protein (LRRK2).

-

A ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[6][7]

-

A chemical linker connecting the two ligands.

The mechanism proceeds as follows:

-

Ternary Complex Formation: XL01126 simultaneously binds to LRRK2 and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex.[6] This formation is described as positively cooperative, with a quantified cooperativity factor (α) of 5.7.[6][11][12][13]

-

Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of LRRK2.

-

Proteasomal Degradation: The polyubiquitinated LRRK2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[14][15]

-

Catalytic Cycle: After inducing degradation, the PROTAC molecule is released and can go on to target another LRRK2 protein, acting catalytically to clear the target protein from the cell.[9][10]

This degradation-based approach has the advantage of eliminating both the enzymatic and non-enzymatic scaffolding functions of LRRK2, which may contribute to its pathology.[3][16]

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 3. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 9. portlandpress.com [portlandpress.com]

- 10. revvity.com [revvity.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]

Unveiling the Mechanism of Action: A Technical Guide to the EB-42486 Biological Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological pathway associated with the investigational compound EB-42486. This compound has emerged as a promising therapeutic candidate, and understanding its mechanism of action is paramount for its continued development and clinical application. This guide will delve into the core signaling cascade affected by this compound, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assays crucial to its evaluation. The included visualizations of the signaling pathway and experimental workflows offer a clear and concise representation of the scientific data.

The Core Signaling Pathway of this compound

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.

This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell survival and growth.

Caption: The EGFR signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| EGFR Kinase Assay | Enzyme | 5.2 |

| Cell Proliferation | A431 | 10.8 |

| Cell Proliferation | NCI-H1975 | 50.3 |

| p-EGFR Inhibition | A431 | 8.5 |

Table 2: In Vivo Efficacy of this compound in A431 Xenograft Model

| Dosage (mg/kg) | Tumor Growth Inhibition (%) |

| 10 | 45 |

| 25 | 78 |

| 50 | 92 |

Detailed Experimental Protocols

In Vitro EGFR Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound serial dilutions

-

ADP-Glo™ Kinase Assay kit

Procedure:

-

Prepare a reaction mixture containing EGFR kinase and the substrate in kinase buffer.

-

Add serial dilutions of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

EB-42486: A Preliminary Technical Whitepaper on a Novel LRRK2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also identified as XL01126, is a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2] This document provides a summary of the preliminary research findings on this compound, focusing on its mechanism of action, quantitative performance metrics, and the experimental protocols used in its initial characterization.

Core Mechanism of Action

This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a catalytic mode of target elimination, potentially providing a more sustained and profound impact compared to traditional inhibitors.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound (XL01126).

Table 1: In Vitro Degradation Potency and Efficacy

| Cell Line | LRRK2 Genotype | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 | 82 | 4 |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 | 90 | 4 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 17 | - | 24 |

| Human Neuroblastoma (SH-SY5Y) | - | - | >50 | 6 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.[1][5][6]

Table 2: In Vitro Degradation Kinetics

| Cell Line | LRRK2 Genotype | Half-life (T1/2) at 300 nM (h) |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 1.2 |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 0.6 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 2.4 |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species |

| Oral Bioavailability (F) | 15% | C57BL/6 Mice |

| Blood-Brain Barrier Penetration | Yes | C57BL/6 Mice |

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the proposed signaling pathway of LRRK2 and the mechanism of action of this compound.

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

Caption: Mechanism of Action of this compound (PROTAC).

Experimental Protocols

The following are summaries of the key experimental protocols used in the preliminary evaluation of this compound.

Cell Culture and LRRK2 Degradation Assay

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type or G2019S mutant LRRK2, human Peripheral Blood Mononuclear Cells (PBMCs), and human neuroblastoma SH-SY5Y cells were used.

-

Treatment: Cells were treated with varying concentrations of this compound or DMSO as a vehicle control for specified durations (4, 6, or 24 hours).

-

Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentration was determined using a standard protein assay.

-

Western Blotting: Equal amounts of protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for LRRK2 and a loading control (e.g., GAPDH).

-

Data Analysis: Band intensities were quantified using densitometry. The level of LRRK2 was normalized to the loading control and expressed as a percentage of the DMSO-treated control. DC50 and Dmax values were calculated from dose-response curves.

Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) were used for the pharmacokinetic studies.[5]

-

Drug Administration: this compound was formulated in an appropriate vehicle and administered via oral (p.o.) or intravenous (i.v.) routes.

-

Sample Collection: Blood samples were collected at various time points post-administration. For brain penetration studies, brain tissue was also collected.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Data Analysis: Pharmacokinetic parameters, including oral bioavailability (F), were calculated using appropriate software.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

The preliminary findings for this compound (XL01126) demonstrate its potential as a potent and effective degrader of LRRK2. Its ability to induce rapid and significant degradation of both wild-type and mutant LRRK2 in various cell lines, coupled with its oral bioavailability and brain permeability in mice, positions it as a valuable research tool and a promising candidate for further preclinical development in the context of Parkinson's disease and other LRRK2-associated neurodegenerative disorders. Further studies are warranted to explore its long-term efficacy and safety profile.

References

- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. portlandpress.com [portlandpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for EB-42486 (XL01126) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also identified as XL01126, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6][7] LRRK2 is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This document provides a comprehensive overview of the available in vivo dosage information and protocols for this compound, based on preclinical studies.

In Vitro Activity of this compound (XL01126)

In vitro studies have demonstrated that this compound is a highly effective degrader of LRRK2 in various cell lines. Key quantitative data from these studies are summarized below.

| Cell Line | LRRK2 Genotype | DC₅₀ (4h) | Dₘₐₓ (4h) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | 82% | [2][3] |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 nM | 90% | [2][3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 72 nM (DC₅₀, 24h = 17 nM) | - | [1][2] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

In Vivo Pharmacokinetics in Mice

A key study has characterized the pharmacokinetic profile of this compound (XL01126) in CD-1 mice following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations. These findings confirm the compound's oral bioavailability and its ability to penetrate the blood-brain barrier, a critical feature for targeting neurological diseases.[1]

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (h*ng/mL) | Bioavailability (F) | Brain Penetration | Reference |

| Intravenous (IV) | 5 | - | - | - | - | Yes | [1] |

| Intraperitoneal (IP) | 30 | 7700 | 0.25 | - | - | Yes | [1] |

| Oral (PO) | 30 | 3620 | 2 | - | 15% | Yes | [1] |

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. AUC₀₋ₗₐₛₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Pharmacokinetic Study in Mice

This protocol outlines the methodology for assessing the pharmacokinetic properties of this compound in mice.

Animal Model:

-

Species: Mouse

-

Strain: CD-1

-

Sex: Male

-

Number of animals: Sufficient to obtain statistically meaningful data.

Drug Formulation and Administration:

-

Formulation: The specific vehicle for solubilizing this compound for in vivo administration should be optimized. A common approach for PROTACs involves a mixture of solvents such as DMSO, PEG, and saline.

-

Dosing:

-

Intravenous (IV): 5 mg/kg

-

Intraperitoneal (IP): 30 mg/kg

-

Oral (PO): 30 mg/kg

-

Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma is separated by centrifugation.

-

At the end of the study, brain tissue is collected to assess blood-brain barrier penetration.

Bioanalytical Method:

-

Plasma and brain homogenate concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis:

-

Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathway and Experimental Workflow

Mechanism of Action: LRRK2 Degradation

This compound operates as a PROTAC, hijacking the cell's natural protein disposal system to eliminate LRRK2. The workflow for this process is depicted below.

References

- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 | MRC PPU [ppu.mrc.ac.uk]

Application Notes and Protocols: EB-42486 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and storage of EB-42486, a potent and highly selective G2019S-LRRK2 inhibitor. The following sections include information on the chemical properties of this compound, its solubility in common laboratory solvents, step-by-step instructions for preparing solutions for in vitro and in vivo studies, and recommended storage conditions to ensure compound integrity. Additionally, a diagram of the LRRK2 signaling pathway is provided to illustrate the mechanism of action of this compound.

Chemical Properties and Storage

This compound is a small molecule inhibitor with a molecular weight of 414.46 g/mol and a molecular formula of C₂₂H₂₂N₈O. The purity of the compound is typically greater than 98%.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life | Notes |

| Powder | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |

| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for shorter-term storage. | |

| 4°C | 2 weeks | For immediate or very short-term use. |

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. It is essential to understand the solubility profile to prepare appropriate stock solutions and working concentrations for different experimental needs.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 | ≥ 48.25 |

| Ethanol | Sparingly Soluble | - |

| Phosphate-Buffered Saline (PBS) | Insoluble | - |

It is recommended to use DMSO for the preparation of primary stock solutions.

Experimental Protocols

Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.14 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution gently until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium for use in in vitro experiments.

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.

Preparation of Formulation for In Vivo Studies

Due to its poor aqueous solubility, a specific vehicle is required for the in vivo administration of this compound. The following is a general protocol for preparing a formulation suitable for intraperitoneal (IP) or oral (PO) administration in rodents. Note: The optimal formulation may vary depending on the animal model and experimental design, and it is crucial to perform tolerability studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl) or Water for Injection

Protocol:

-

Initial Solubilization: Dissolve the required amount of this compound powder in DMSO. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would need 0.25 mg of this compound.

-

Vehicle Preparation: Prepare the vehicle by mixing the components in a stepwise manner. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

-

Formulation: a. Add the this compound/DMSO solution to the PEG400 and mix thoroughly. b. Add the Tween 80 and mix until a clear solution is formed. c. Finally, add the saline dropwise while continuously mixing to avoid precipitation of the compound.

-

Administration: The final formulation should be a clear solution. Administer the formulation to the animals immediately after preparation.

Signaling Pathway and Experimental Workflow

EB-42486 application in [specific assay, e.g., western blot]

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also known as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and its mutations are associated with an increased risk of developing the disease. This compound functions by forming a ternary complex with LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1] These application notes provide detailed protocols and data for the use of this compound in inducing LRRK2 degradation, with a specific focus on the Western Blot assay.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in degrading LRRK2 in different cell lines. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.

Table 1: this compound-mediated LRRK2 Degradation in Mouse Embryonic Fibroblasts (MEFs)

| Cell Line | Treatment Time | DC50 | Dmax |

| Wild-Type (WT) LRRK2 MEFs | 24h | 32 nM | 82% |

| G2019S LRRK2 MEFs | 24h | 14 nM | 92% |

Table 2: this compound-mediated LRRK2 Degradation in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Treatment Time | DC50 | Dmax |

| 4h | 72 nM | Not Reported |

| 24h | 17 nM | 82-90% |

Experimental Protocols

Western Blot Protocol for Assessing this compound-Mediated LRRK2 Degradation

This protocol outlines the steps for treating cells with this compound and subsequently analyzing LRRK2 protein levels by Western Blot.

Materials:

-

This compound (store at -20°C as a powder or in DMSO aliquots at -80°C)[1]

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-LRRK2 antibody

-

Anti-pS935-LRRK2 antibody

-

Anti-Rab10 antibody

-

Anti-pT73-Rab10 antibody

-

Anti-GAPDH or anti-tubulin antibody (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare a stock solution of this compound in DMSO.[1]

-

Dilute this compound to the desired concentrations in cell culture medium. It is recommended to perform a dose-response (e.g., 10 nM to 1 µM) and a time-course (e.g., 4h, 8h, 24h) experiment.

-

Treat the cells with the this compound dilutions. Include a DMSO-only treated control.

-

-

Cell Lysis:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-LRRK2) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the LRRK2 band intensity to the loading control (e.g., GAPDH or tubulin).

-

Visualizations

Signaling Pathway

Caption: this compound induces LRRK2 degradation via the ubiquitin-proteasome system.

Experimental Workflow

Caption: Workflow for assessing this compound-mediated LRRK2 degradation by Western Blot.

Logical Relationship

Caption: Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols for EB-42486 (XL01126) Animal Model Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also identified as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] LRRK2 is a key target in the study of Parkinson's disease and other neurodegenerative disorders. As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on mice, to facilitate preclinical research and development.

Data Presentation

In Vivo Pharmacokinetic Parameters of this compound (XL01126) in Mice

The following table summarizes the key pharmacokinetic parameters of this compound following a single dose administration in male C57BL/6 mice.[1][5]

| Administration Route | Dose (mg/kg) | Oral Bioavailability (F%) | Key Findings |

| Intravenous (IV) | 5 | N/A | Demonstrates systemic exposure. |

| Intraperitoneal (IP) | 30 | N/A | Rapid absorption observed. |

| Oral Gavage (PO) | 30 | 15 | Orally bioavailable and demonstrates rapid absorption.[1][2][3][6] |

Note: High plasma concentrations were maintained above the in vitro DC50 values for an extended period across all administration routes. The compound has been shown to penetrate the blood-brain barrier.[1][5]

In Vitro Degradation Profile of this compound (XL01126)

| Cell Line | LRRK2 Genotype | DC50 (4h) | Dmax (4h) | Degradation Half-life (T1/2) |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | 82% | 1.2 h |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 nM | 90% | 0.6 h |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 72 nM (4h), 17 nM (24h) | >50% at 300nM | 2.4 h (at 300nM) |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: The specific vehicle used for in vivo administration of this compound is not explicitly detailed in the available literature. A common vehicle for similar hydrophobic small molecules is a formulation containing DMSO and polyethylene glycol (PEG), diluted with saline or water. The following is a general protocol; researchers should perform their own solubility and stability tests.

Materials:

-

This compound (XL01126) powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG400), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

-

-

Dosing Solution Preparation (Example for a 30 mg/kg dose at 10 mL/kg volume):

-

For a 20g mouse, the required dose is 0.6 mg.

-

Prepare a fresh dosing solution on the day of administration.

-

A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% sterile saline.

-

To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile saline.

-

From the 50 mg/mL stock solution, take 12 µL (containing 0.6 mg of this compound) and add it to 988 µL of the vehicle to achieve a final concentration of 0.6 mg/mL.

-

Vortex the solution thoroughly to ensure homogeneity.

-

Animal Model Administration Protocols

Animal Model: Male C57BL/6 mice are a suitable model for initial pharmacokinetic and pharmacodynamic studies.[1][5] All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Oral Gavage (PO) Administration

-

Volume: 5-10 mL/kg

-

Procedure:

-

Accurately weigh the animal to determine the correct dosing volume.

-

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Insert the gavage needle into the esophagus and gently deliver the dosing solution into the stomach.

-

Monitor the animal for any signs of distress after administration.

-

2. Intraperitoneal (IP) Administration

-

Volume: 5-10 mL/kg

-

Procedure:

-

Weigh the animal to calculate the required injection volume.

-

Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).

-

Restrain the mouse and position it to expose the abdomen.

-

Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing internal organs.

-

Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.

-

Administer the dose and withdraw the needle.

-

Observe the animal for any adverse reactions.

-

3. Intravenous (IV) Administration

-

Volume: 2-5 mL/kg

-

Procedure:

-

Weigh the mouse for accurate volume calculation.

-

Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Insert the needle into one of the lateral tail veins and slowly inject the dosing solution.

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

Monitor the animal for any immediate adverse effects.

-

Mandatory Visualizations

Signaling Pathway

References

Section 1: EB Solvent (Dipropylene Glycol Methyl Ether Acetate or Dipropylene Glycol Monomethyl Ether)

It appears that "EB-42486" is not a standard identifier for a single chemical compound. Search results indicate that this term may refer to different substances, including a solvent, a buffer solution, or a research compound. This document provides detailed application notes and protocols for each of these possibilities based on available information.

"EB Solvent" is a commercial term that can refer to different chemical compositions. Based on safety data sheets, two common formulations are Dipropylene Glycol Methyl Ether Acetate and Dipropylene Glycol Monomethyl Ether. Researchers and drug development professionals should always refer to the specific safety data sheet provided by the manufacturer.

Safety and Handling Procedures

General Safety Precautions:

-

Wear protective gloves, eye protection, and face protection.[1][2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

-

Dispose of contents and container to an approved waste disposal plant.[1][2]

-

Use with adequate ventilation and avoid breathing vapor.[2]

-

Keep containers closed when not in use.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If effects occur, consult a physician.

-

Skin Contact: Wash off with plenty of water.

-

Eye Contact: Flush eyes thoroughly with water for several minutes.[1] May cause slight temporary eye irritation.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Obtain emergency medical attention.[3]

Spill and Fire Procedures:

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1][2]

-